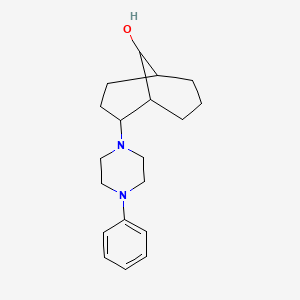![molecular formula C19H13ClO2 B14177350 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-68-0](/img/structure/B14177350.png)
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with phenylacetylene in the presence of a palladium catalyst can yield the desired naphthopyran structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthopyrans, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways that are crucial for cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar in structure but differs in the oxygen-containing ring.
Pyrano[2,3-f]chromene-4,8-dione: Another related compound with potential anticancer properties.
Uniqueness
8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific chloro and phenyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.
Propiedades
Número CAS |
923026-68-0 |
|---|---|
Fórmula molecular |
C19H13ClO2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
8-chloro-10-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C19H13ClO2/c20-14-7-6-13-8-16-17(10-22-11-18(16)21)19(15(13)9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
FKPGVVKJJSSECM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl)C(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
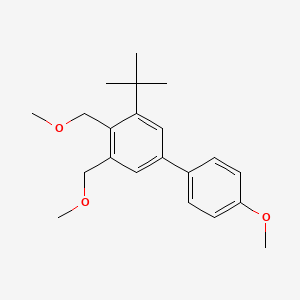
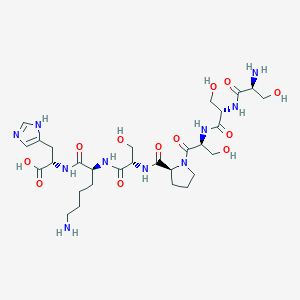
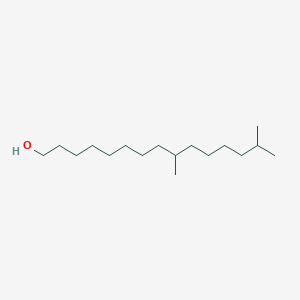
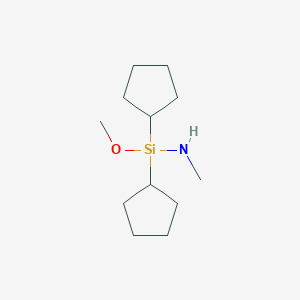
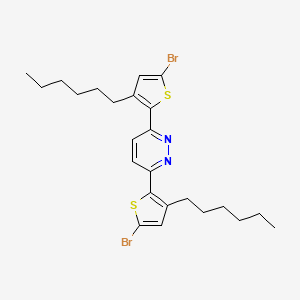
![[3,5-Bis({3,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methoxy)phenyl]methanol](/img/structure/B14177300.png)
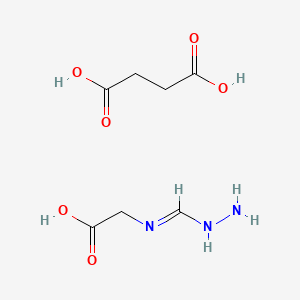

![Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate](/img/structure/B14177325.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
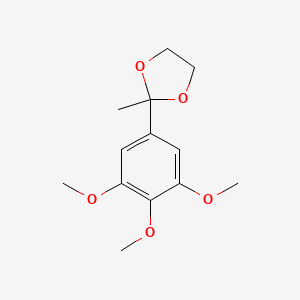
![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
